molecular formula C27H26N6O7 B14060539 ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate

((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B14060539
M. Wt: 546.5 g/mol
InChI Key: LXGITHMHVIRWEG-XLNZFTOWSA-N
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Description

The compound ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrahydrofuran ring, a triazolopyrimidine moiety, and benzoyloxy groups, making it a unique compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the triazolopyrimidine moiety, and the attachment of benzoyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may bind to these targets, altering their activity and triggering downstream signaling pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives, triazolopyrimidine analogs, and benzoyloxy-substituted molecules. Examples include:

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.

    Triazolopyrimidine analogs: Molecules with variations in the triazolopyrimidine moiety.

    Benzoyloxy-substituted molecules: Compounds with benzoyloxy groups attached to different core structures.

Uniqueness

The uniqueness of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N6O7

Molecular Weight

546.5 g/mol

IUPAC Name

[(2S,4R,5R)-4-benzoyloxy-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H26N6O7/c1-15(2)22(34)29-27-28-21-20(23(35)30-27)31-32-33(21)24-19(40-26(37)17-11-7-4-8-12-17)13-18(39-24)14-38-25(36)16-9-5-3-6-10-16/h3-12,15,18-19,24H,13-14H2,1-2H3,(H2,28,29,30,34,35)/t18-,19+,24+/m0/s1

InChI Key

LXGITHMHVIRWEG-XLNZFTOWSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H](C[C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(CC(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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